molecular formula C20H12O B1212588 6-Hydroxybenzo[a]pyrene CAS No. 33953-73-0

6-Hydroxybenzo[a]pyrene

Cat. No. B1212588
CAS RN: 33953-73-0
M. Wt: 268.3 g/mol
InChI Key: MGTMTTGZMPDIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

Biomarker of Exposure to Polycyclic Aromatic Hydrocarbons (PAHs)

6-Hydroxybenzo[a]pyrene is a significant compound in the context of environmental and occupational health. It serves as a biomarker for exposure to carcinogenic benzo[a]pyrene, part of polycyclic aromatic hydrocarbons (PAHs). Studies have developed methods for its trace determination in human urine, which helps in assessing carcinogenic exposure risks. Techniques like automated column-switching high-performance liquid chromatography and ionic liquids-based dispersive liquid-liquid microextraction followed by chemical derivatization and high-performance liquid chromatography-high-resolution tandem mass spectrometry have been used for this purpose (Simon et al., 2000); (Hu et al., 2016).

Environmental and Occupational Health Monitoring

The utilization of 6-Hydroxybenzo[a]pyrene in monitoring PAH exposure in various environmental scenarios is significant. It has been used alongside other biomarkers like 1-hydroxypyrene for evaluating exposure in different environments, including urban settings and areas close to industrial activities. Such assessments are critical in understanding the health impacts of PAHs in both occupational and non-occupational contexts (Leroyer et al., 2010).

Understanding Kinetics of Exposure

6-Hydroxybenzo[a]pyrene plays a role in understanding the kinetics of exposure to PAHs. For example, physiologically-based pharmacokinetic modeling has been used to study its kinetics and metabolism. This knowledge is crucial for reconstructing exposure doses in workers from biomarker measurements and for comprehending the metabolic pathways of PAHs in the human body (Heredia‐Ortiz & Bouchard, 2013).

Carcinogenicity and Molecular Studies

Studies on 6-Hydroxybenzo[a]pyrene also extend to molecular orbital calculations to examine its metabolic reactions and carcinogenic potential. Such research provides insights into the carcinogenic activities of benzo[a]pyrene phenols and the formation of oxyradicals, contributing to our understanding of carcinogenesis at a molecular level (Seybold & Gräuslund, 2009).

Exposure Biomarkers for Environmental and Occupational Surveys

Quantification of 6-Hydroxybenzo[a]pyrene in human urine serves as a crucial exposure biomarker for environmental and occupational health surveys. This allows for individual exposure assessment and is pivotal in studies related to environmental health, particularly in populations exposed to PAHs (Raponi et al., 2017).

Risk Assessment of PAH Exposure

The determination of 6-Hydroxybenzo[a]pyrene in workers potentially exposed to PAHs aids in a more accurate quantitative risk assessment. This is crucial since benzo[a]pyrene, the parent compound, is classified as carcinogenic, and its metabolite (6-Hydroxybenzo[a]pyrene) provides a measure of internal, effective exposure (Boogaard, 2008).

Environmental Degradation Studies

Research on 6-Hydroxybenzo[a]pyrene extends to environmental science, particularly in the study of the degradation of benzo[a]pyrene into hydroxybenzo[a]pyrene and its regulation by external factors like electric fields. Such studies are instrumental in understanding the environmental fate and degradation pathways of PAHs (Long et al., 2022).

properties

IUPAC Name

benzo[b]pyren-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTMTTGZMPDIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64811-02-5 (hydrogen sulfate)
Record name 6-Hydroxybenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30955534
Record name Benzo[pqr]tetraphen-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybenzo[a]pyrene

CAS RN

33953-73-0, 63455-19-6
Record name 6-Hydroxybenzo[a]pyrene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxybenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063455196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxybenzo[a]pyrene
Source DTP/NCI
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Record name Benzo[pqr]tetraphen-6-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30955534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYBENZO(A)PYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I68U5515CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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